molecular formula C13H9BrN2O3 B5723287 N-(3-bromophenyl)-3-nitrobenzamide

N-(3-bromophenyl)-3-nitrobenzamide

Cat. No.: B5723287
M. Wt: 321.13 g/mol
InChI Key: JNAUOCDRHXZHDA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It consists of a benzamide core substituted with a bromine atom at the meta position of the phenyl ring and a nitro group at the meta position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nitration and Bromination:

Industrial Production Methods:

  • Industrial production of N-(3-bromophenyl)-3-nitrobenzamide typically involves large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Electrophilic Aromatic Substitution:

      Bromination: The compound can undergo further bromination at the available positions on the aromatic rings.

      Nitration: Additional nitration can occur, leading to poly-nitro derivatives.

  • Reduction:

      Nitro Group Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nitration: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

Major Products Formed:

    Bromination: Poly-brominated derivatives.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: N-(3-bromophenyl)-3-nitrobenzamide can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-nitrobenzamide and its derivatives involves interactions with specific molecular targets. For instance, in anticancer research, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • N-(3-bromophenyl)-3-nitrobenzenesulfonamide
  • N-(3-bromophenyl)-3-nitrobenzylamine
  • N-(3-bromophenyl)-3-nitrobenzyl alcohol

Comparison:

Properties

IUPAC Name

N-(3-bromophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAUOCDRHXZHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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